molecular formula C7H11NS B1604573 N-Methyl-2-(thiophen-2-YL)ethanamine CAS No. 106891-32-1

N-Methyl-2-(thiophen-2-YL)ethanamine

Cat. No. B1604573
M. Wt: 141.24 g/mol
InChI Key: IKSCPAWBLQEUAG-UHFFFAOYSA-N
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Description

“N-Methyl-2-(thiophen-2-YL)ethanamine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . The empirical formula is C6H9NS .


Synthesis Analysis

2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . It may also be used to functionalize multiwall carbon nanotubes (MWCNT) .


Molecular Structure Analysis

The molecular weight of “N-Methyl-2-(thiophen-2-YL)ethanamine” is 127.21 . The SMILES string representation is NCCc1cccs1 .


Chemical Reactions Analysis

“N-Methyl-2-(thiophen-2-YL)ethanamine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

“N-Methyl-2-(thiophen-2-YL)ethanamine” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) . The boiling point is 200-201 °C/750 mmHg (lit.) , and the density is 1.087 g/mL at 25 °C (lit.) .

Scientific Research Applications

Solid State and Solution Characterization

Research conducted by Canary et al. (1998) focused on the synthesis of ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine derivatives, which form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes possess an electrophilic coordination site and are characterized by a propeller-like spatial arrangement of the pyridyl groups. This research contributes to understanding the structural and chiroptical properties of such complexes in both solid state and solution, which is crucial for applications in catalysis and material science (Canary et al., 1998).

Thiol–Maleimide “Click” Chemistry

Northrop et al. (2015) investigated the thiol–maleimide "click" reactions, which are essential in bioconjugation chemistry and the synthesis of multifunctional materials. The study explored the influence of solvents, initiators, and thiols on the reaction mechanism, kinetics, and selectivity, providing significant insights for optimizing these reactions in various scientific and industrial applications (Northrop et al., 2015).

Synthesis and Anticandidal Activity

Kaplancıklı et al. (2014) synthesized tetrazole derivatives with potential biological activity, including anticandidal properties. Some compounds showed potent anticandidal agents with weak cytotoxicities, indicating their potential as therapeutic agents against Candida infections (Kaplancıklı et al., 2014).

Copper-Catalyzed Stereospecific C–S Coupling

Jiang et al. (2018) developed a method for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This method is significant for applications in asymmetric synthesis and the production of chiral molecules, which are important in pharmaceuticals and fine chemicals (Jiang et al., 2018).

Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines

Eshleman et al. (2018) explored the pharmacology of psychoactive substituted 2,5-dimethoxy-N-benzylphenethylamines, focusing on their potency and efficacy at 5-HT2A receptors. Although this study edges towards pharmacological applications, it provides valuable insights into the receptor interactions of these compounds, which could inform further research in neurochemistry and potentially lead to the development of new therapeutic agents (Eshleman et al., 2018).

Safety And Hazards

“N-Methyl-2-(thiophen-2-YL)ethanamine” is classified under GHS07 for safety . The hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . Precautionary statements include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

Future Directions

The potential future directions for “N-Methyl-2-(thiophen-2-YL)ethanamine” could involve its use as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells . It may also find use in the functionalization of multiwall carbon nanotubes (MWCNT) .

properties

IUPAC Name

N-methyl-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCPAWBLQEUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331177
Record name N-Methyl-2-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(thiophen-2-YL)ethanamine

CAS RN

106891-32-1
Record name N-Methyl-2-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106891-32-1
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Synthesis routes and methods

Procedure details

At 7° C., a solution of N-(2-(2-thienyl)ethyl)formamide (9.98 g, 63.8 mmol) in tetrahydrofuran (200 ml) was added to a suspension of sodium borohydride (2.89 g, 76.5 mmol) in tetrahydrofuran (200 ml). The mixture was stirred for 10 min. A solution of iodine (8.09 g, 31.9 mmol) in tetrahydrofuran (200 ml) was added dropwise. The reaction mixture was stirred for 30 min at 7° C. and 30 min at room temperature. It was heated to reflux for 16 h. The reaction mixture was cooled to 7° C. Methanol (500 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in 20% aqueous sodium hydroxide solution (500 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×200 ml). The combined organic layers were dried over magensium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (220 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent to give 2.82 g of N-methyl-N-(2-(2-thienyl)ethyl)amine.
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.